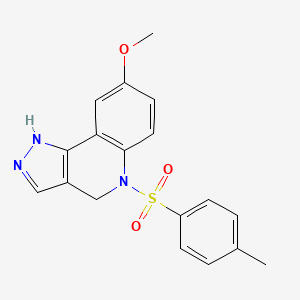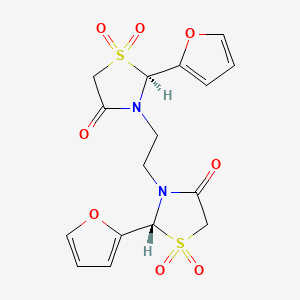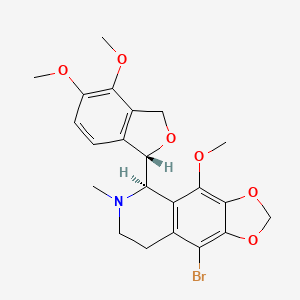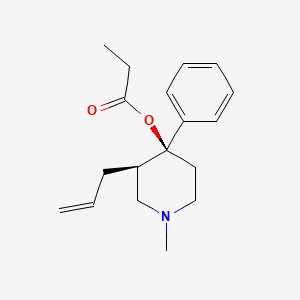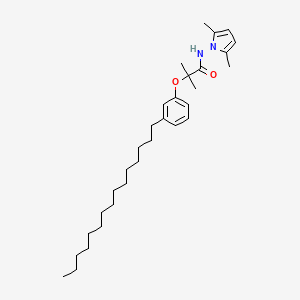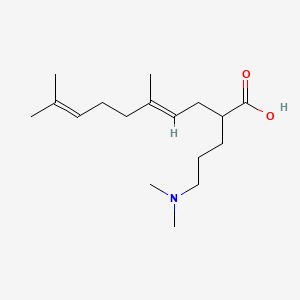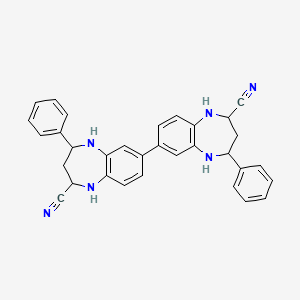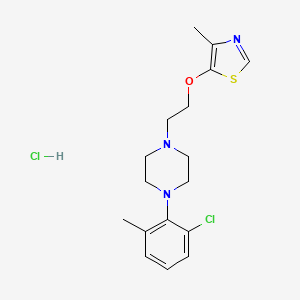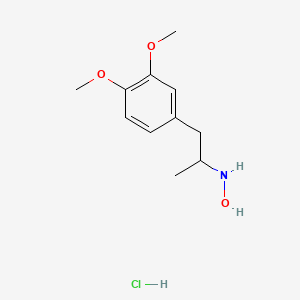
dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride: is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dimethoxyphenyl group and a hydroxyaminopropane moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride is used as a precursor for the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of phenyl derivatives on biological systems. It is often employed in experiments to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its effects on various biological pathways and its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique chemical properties make it valuable for the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- dl-1-(3,4-Methylenedioxyphenyl)-2-hydroxyaminopropane hydrochloride
- dl-1-(3,4-Dimethoxyphenyl)-2-methylaminopropane hydrochloride
Comparison: dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
91340-74-8 |
|---|---|
Molekularformel |
C11H18ClNO3 |
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-8(12-13)6-9-4-5-10(14-2)11(7-9)15-3;/h4-5,7-8,12-13H,6H2,1-3H3;1H |
InChI-Schlüssel |
YEHPXULAQIKIGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


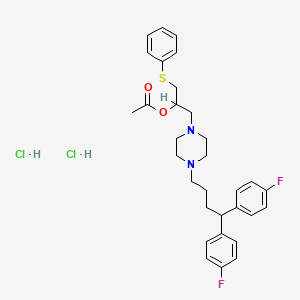
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

